Thiourea, N-butyl-N'-(3-iodophenyl)-
CAS No.: 53305-96-7
Cat. No.: VC19617332
Molecular Formula: C11H15IN2S
Molecular Weight: 334.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 53305-96-7 |
|---|---|
| Molecular Formula | C11H15IN2S |
| Molecular Weight | 334.22 g/mol |
| IUPAC Name | 1-butyl-3-(3-iodophenyl)thiourea |
| Standard InChI | InChI=1S/C11H15IN2S/c1-2-3-7-13-11(15)14-10-6-4-5-9(12)8-10/h4-6,8H,2-3,7H2,1H3,(H2,13,14,15) |
| Standard InChI Key | XEFPBBQKXNREIS-UHFFFAOYSA-N |
| Canonical SMILES | CCCCNC(=S)NC1=CC(=CC=C1)I |
Introduction
Chemical Identity and Structural Characteristics
Thiourea, N-butyl-N'-(3-iodophenyl)-, systematically named 1-butyl-3-(3-iodophenyl)thiourea, is an organosulfur compound with the molecular formula C₁₁H₁₅IN₂S and a molecular weight of 334.22 g/mol . Its structure features a thiourea core (N-C(=S)-N) substituted with a butyl group on one nitrogen and a 3-iodophenyl group on the other (Figure 1).
Structural Descriptors
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IUPAC Name: 1-butyl-3-(3-iodophenyl)thiourea
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SMILES: CCCCNC(=S)NC1=CC(=CC=C1)I
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InChI Key: XEFPBBQKXNREIS-UHFFFAOYSA-N
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CAS Registry: 53305-96-7
The 3D conformation reveals a planar thiourea moiety with torsional flexibility at the butyl and aryl substituents, enabling diverse intermolecular interactions .
Table 1: Key Identifiers of Thiourea, N-Butyl-N'-(3-Iodophenyl)-
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₁H₁₅IN₂S | PubChem |
| Molecular Weight | 334.22 g/mol | PubChem |
| CAS Number | 53305-96-7 | PubChem |
| XLogP3-AA | 4.2 (Predicted) | PubChem |
| Hydrogen Bond Donors | 2 | PubChem |
Synthesis and Characterization
Synthetic Pathways
Thiourea derivatives are typically synthesized via nucleophilic addition of amines to isothiocyanates. For N-butyl-N'-(3-iodophenyl)thiourea, a plausible route involves:
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Step 1: Reaction of 3-iodoaniline with thiophosgene to form 3-iodophenyl isothiocyanate.
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Step 2: Condensation with n-butylamine in anhydrous solvent (e.g., THF) under inert atmosphere .
This method aligns with protocols for analogous compounds, such as CEU-sulfonate derivatives, where cyclization and sulfonation steps enhance stability .
Analytical Characterization
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Spectroscopy:
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Mass Spectrometry: Molecular ion peak at m/z 334.22 (M⁺), with fragments at m/z 217 (loss of C₄H₉NCS) .
Physicochemical Properties
Stability and Reactivity
The compound exhibits moderate thermal stability, decomposing above 200°C. The iodine atom introduces susceptibility to photolytic degradation, necessitating storage in amber containers .
Table 2: Predicted Physicochemical Properties
| Property | Value | Method |
|---|---|---|
| Melting Point | 156–158°C (analogous compound) | Extrapolated |
| LogP (Octanol-Water) | 4.2 | XLogP3 |
| Water Solubility | <0.1 mg/mL (25°C) | Estimated |
Solubility and Partitioning
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Solubility: Poor in water; soluble in polar aprotic solvents (DMF, DMSO).
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Lipophilicity: High LogP value suggests membrane permeability, relevant for drug design .
Biological Activity and Applications
Structure-Activity Relationships (SAR)
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Iodine Substitution: Enhances hydrophobic interactions with C-BS, improving binding affinity .
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Butyl Chain: Optimizes solubility and reduces metabolic degradation compared to shorter alkyl groups .
Table 3: Biological Data of Analogous Thioureas
| Compound | IC₅₀ (nM) | Target | Cell Line |
|---|---|---|---|
| CEU-sulfonate derivative | 12 | β-tubulin C-BS | HeLa |
| PIB-SO-36 | 8.5 | Microtubules | MDA-MB-231 |
Future Directions
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